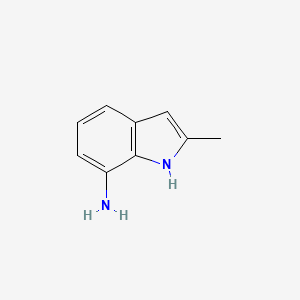

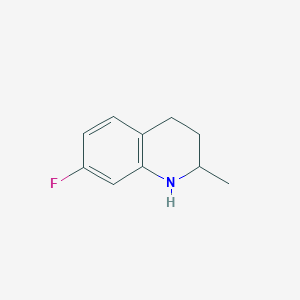

![molecular formula C8H6ClN3 B3144809 4-氯-2-甲基吡啶并[3,2-d]嘧啶 CAS No. 56128-29-1](/img/structure/B3144809.png)

4-氯-2-甲基吡啶并[3,2-d]嘧啶

描述

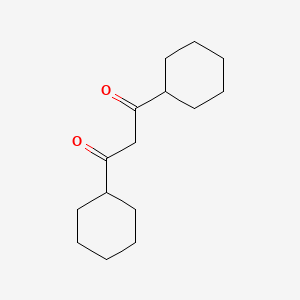

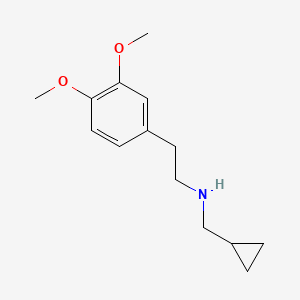

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a chemical compound with the CAS Number: 101900-98-5 . It has a molecular weight of 179.61 and a molecular formula of C8H6ClN3 .

Synthesis Analysis

Various methods for developing pyrido[2,3-d]pyrimidines have been previously reported via condensation techniques and pyridine annelation reactions, in solid as well as solution phase . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is represented by the linear formula C8H6ClN3 .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It is soluble in organic solvents .科学研究应用

嘧啶衍生物的合成

嘧啶衍生物,包括 4-氯-2-甲基吡啶并[3,2-d]嘧啶,因其显着的生物利用度和广泛的合成应用,一直是药物和制药研究的重点。Parmar、Vala 和 Patel(2023 年)的综述强调了杂化催化剂在合成 5H-吡喃并[2,3-d]嘧啶骨架中的作用,重点介绍了通过不同的合成途径开发这些核心结构所面临的挑战和进步。这种合成对于生成先导分子以进行进一步的药物探索至关重要 (Parmar、Vala 和 Patel,2023 年)。

抗癌特性

基于嘧啶的化合物,包括从 4-氯-2-甲基吡啶并[3,2-d]嘧啶衍生的化合物,表现出广泛的药理活性。Kaur 等人(2014 年)回顾了嘧啶衍生物的抗癌潜力,指出了它们与各种生物靶标相互作用并通过不同机制诱导细胞死亡的能力。这篇综述强调了嘧啶支架在癌症研究中的重要性,指出了它们在开发未来抗癌药物中的有希望的作用 (Kaur 等人,2014 年)。

在核酸碱互变异构平衡中的作用

核酸碱的互变异构平衡对于 DNA 和 RNA 功能至关重要,它可以受到与嘧啶衍生物的分子相互作用的影响。Person 等人(1989 年)研究了此类相互作用对核酸碱互变异构体稳定性的影响,提供了对涉及嘧啶及其衍生物的基本生化过程的见解。这项研究有助于理解像 4-氯-2-甲基吡啶并[3,2-d]嘧啶这样的衍生物如何影响核酸结构和功能 (Person 等人,1989 年)。

光学传感器应用

从 4-氯-2-甲基吡啶并[3,2-d]嘧啶等化合物衍生的嘧啶衍生物已被探索其在创建光学传感器方面的潜力。Jindal 和 Kaur(2021 年)强调了基于嘧啶的化合物作为精良传感材料的用途,因为它们具有形成配位键和氢键的能力。这一特性使它们适用于开发具有各种生物和药物应用的光学传感器 (Jindal 和 Kaur,2021 年)。

作用机制

Target of Action

4-Chloro-2-methylpyrido[3,2-d]pyrimidine is a versatile compound that targets several therapeutic targets . It is primarily used to target specific kinases involved in disease pathways . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets through a process known as ligand-induced dimerization or oligomerization . This process involves the binding of growth factor ligands to the extracellular regions of receptor tyrosine kinases (RTKs). The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .

Biochemical Pathways

The activation of protein tyrosine kinases triggers a cascade of biochemical reactions that affect various pathways. These include pathways involving tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .

Pharmacokinetics

The pharmacokinetic properties of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine are influenced by its degree of lipophilicity . This refers to the compound’s affinity for a lipid environment, which allows it to diffuse easily into cells . This characteristic impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability .

Result of Action

The interaction of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine with its targets and the subsequent activation of various biochemical pathways result in a range of molecular and cellular effects. These effects are primarily associated with the compound’s antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine are influenced by environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

安全和危害

未来方向

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry. It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .

属性

IUPAC Name |

4-chloro-2-methylpyrido[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-11-6-3-2-4-10-7(6)8(9)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNTVOPYNTGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。